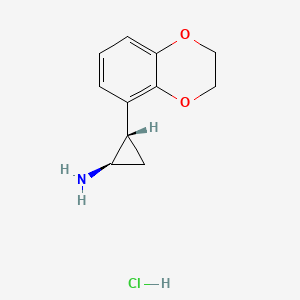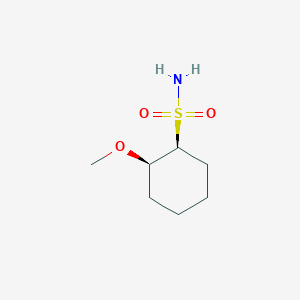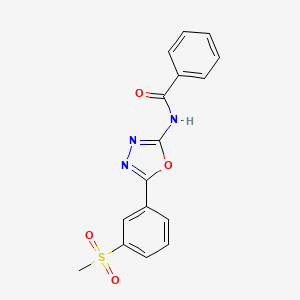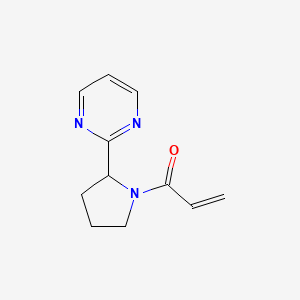
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PDP is a pyrrolidine-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood. However, studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can interact with various proteins and enzymes, leading to changes in their activity. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and protein kinase C. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to interact with proteins such as tubulin and tau, which are involved in the formation of microtubules.
Biochemical and Physiological Effects:
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a relatively stable compound that can be synthesized using different methods. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential applications in various fields, including medicinal chemistry and neuroscience. However, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has limitations, including its limited solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one. One direction is to further investigate the mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and its interactions with proteins and enzymes. Another direction is to study the potential applications of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one in drug discovery and development. Additionally, future studies may focus on the optimization of the synthesis method of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and the development of new derivatives of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one with improved properties.
Conclusion:
In conclusion, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a pyrrolidine-based compound that has been the subject of scientific research due to its potential applications in various fields. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods and has been studied for its potential use as a drug candidate for the treatment of various diseases. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments, and there are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one.
Métodos De Síntesis
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carbaldehyde, and the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carboxylic acid. The synthesis of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a multi-step process that involves the use of reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been studied for its role in enzyme inhibition, protein-protein interactions, and receptor binding.
Propiedades
IUPAC Name |
1-(2-pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-10(15)14-8-3-5-9(14)11-12-6-4-7-13-11/h2,4,6-7,9H,1,3,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZJUQJWOTIBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
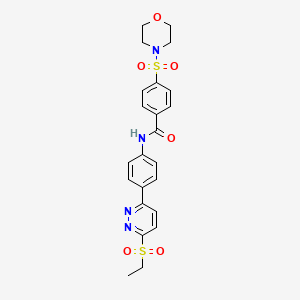
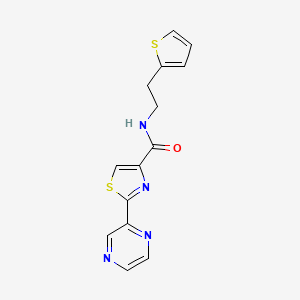
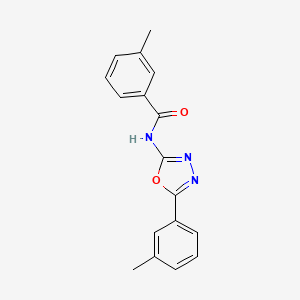
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
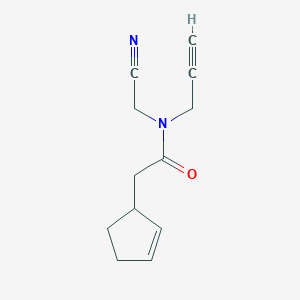

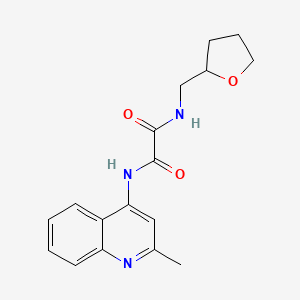
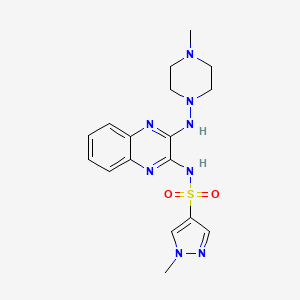
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
